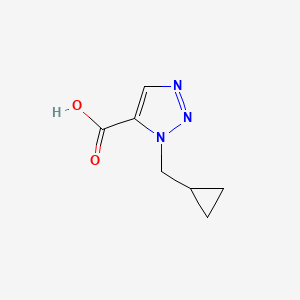
1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has a cyclopropylmethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of cyclopropylmethylamine with an appropriate triazole precursor under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to improve yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring into a more reduced form, potentially altering its biological activity.
Substitution: Substitution reactions can occur at different positions on the triazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Cyclopropylmethyl triazole carboxylic acid derivatives.
Reduction: Cyclopropylmethyl triazole derivatives with reduced nitrogen atoms.
Substitution: Diverse triazole derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism by which 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(Cyclopropylmethyl)piperazine: A related compound with a piperazine ring instead of a triazole ring.
1-(Cyclopropylmethyl)imidazole: A compound with an imidazole ring, which is structurally similar to the triazole ring.
Uniqueness: 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds. The presence of the cyclopropylmethyl group and the triazole ring combination provides distinct chemical properties that can be leveraged in various applications.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-3-8-9-10(6)4-5-1-2-5/h3,5H,1-2,4H2,(H,11,12) |
InChIキー |
DXNRPPFYKRYRCA-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C(=CN=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















